molecular formula C21H25N3O3 B6963959 tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate

tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate

Cat. No.: B6963959
M. Wt: 367.4 g/mol
InChI Key: ZEBFCUSPFCZECW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate is a complex organic compound that features a tert-butyl group, a naphthalene ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

tert-Butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the oxazole ring and naphthalene moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate
  • 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Di-tert-butylphosphino)-1-phenylindole

Uniqueness

tert-Butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-naphthalen-2-yl-2-(1,2-oxazol-3-ylmethylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,3)27-20(25)23-14-19(22-13-18-10-11-26-24-18)17-9-8-15-6-4-5-7-16(15)12-17/h4-12,19,22H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFCUSPFCZECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)NCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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